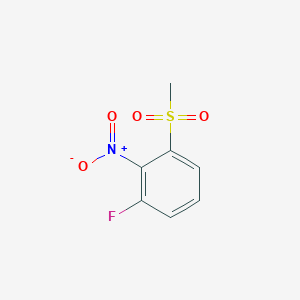![molecular formula C15H19NO4 B1375513 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1551609-92-7](/img/structure/B1375513.png)
1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
説明
“1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1551609-92-7 . It has a molecular weight of 277.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c17-13(18)15(8-4-5-9-15)11-16-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)(H,17,18) . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Anticonvulsant Activity
1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with anticonvulsant activity. For instance, Arustamyan et al. (2019) studied the synthesis of amino amides and amino esters based on this compound, focusing on their potential anticonvulsant properties (Arustamyan et al., 2019).
Enzymatic Inhibition Properties
This compound has been identified as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine, crucial for various biochemical processes. Coulter et al. (1974) discussed how the structural and conformational analogues of this compound, particularly 1-aminocyclopentane-1-carboxylic acid, inhibit the enzymatic synthesis of S-adenosyl-L-methionine in different organisms, including yeast, E. coli, and rat liver (Coulter et al., 1974).
Antitumor Mechanisms
The compound has also been associated with antitumor activities. Berlinguet et al. (1962) reported that 1-amino-cyclopentane carboxylic acid, a related compound, inhibits the growth of various types of rat carcinomas, although the exact mechanism of action was not fully understood at the time (Berlinguet et al., 1962).
RNA Methylation Inhibition
It's used as a potent inhibitor of RNA methylation in specific cellular contexts. Dimock and Stoltzfus (1979) found that cycloleucine, a derivative, significantly inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA (Dimock & Stoltzfus, 1979).
Folate Metabolism Inhibition
Piper et al. (1982) explored derivatives of this compound in the context of inhibiting folate metabolism, critical in understanding and potentially treating certain types of cancer (Piper et al., 1982).
Conformational Studies
Casanovas et al. (2008) used derivatives of this compound to study conformational preferences, which is significant in the development of novel pharmaceuticals (Casanovas et al., 2008).
Safety And Hazards
特性
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13(18)15(8-4-5-9-15)11-16-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVXXYXWXMRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



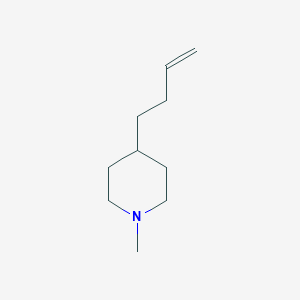
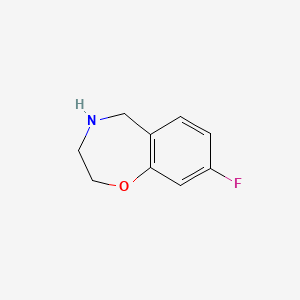
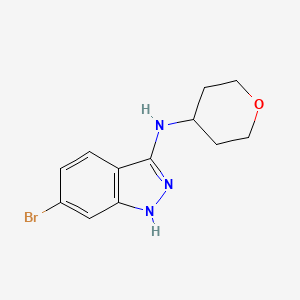
![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
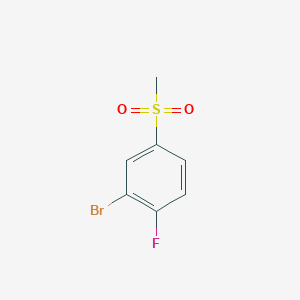
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)
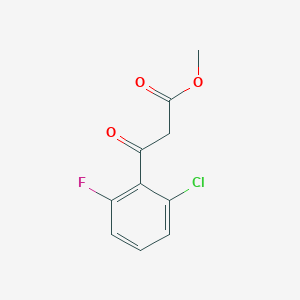
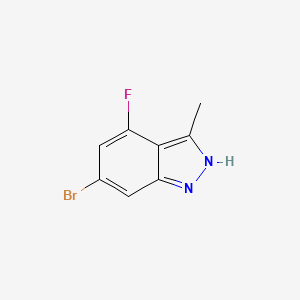
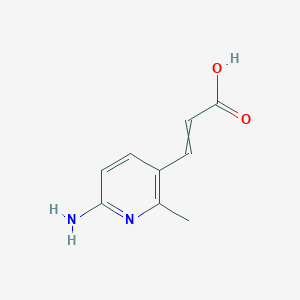
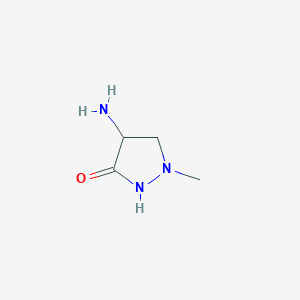


![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
